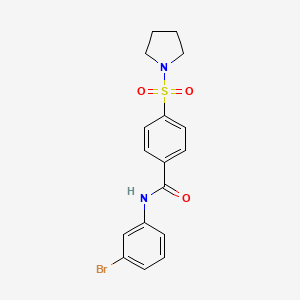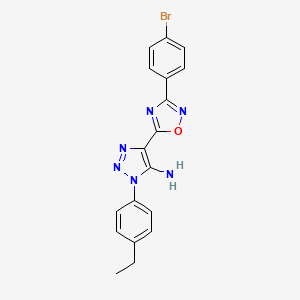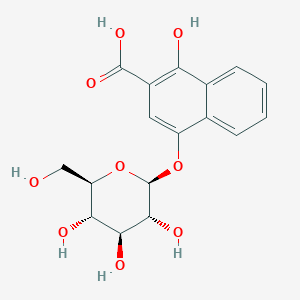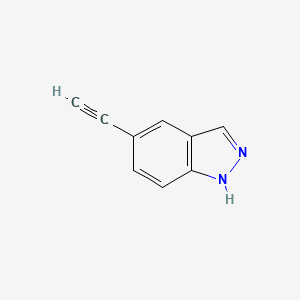
N-(3-bromophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as BPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Scientific Research Applications
N-(3-bromophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This makes this compound a potential candidate for the development of novel anti-inflammatory drugs. This compound has also been studied for its ability to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Mechanism of Action
N-(3-bromophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide exerts its effects through the inhibition of COX-2 activity, which reduces the production of inflammatory mediators such as prostaglandins. This compound has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This involves the activation of caspases, which are responsible for the cleavage of various cellular proteins and ultimately lead to cell death.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound inhibits the activity of COX-2, which reduces the production of inflammatory mediators such as prostaglandins. Physiologically, this compound has been shown to reduce inflammation and pain in animal models. This compound has also been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth.
Advantages and Limitations for Lab Experiments
N-(3-bromophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. This compound has also been shown to have potent anti-inflammatory and anti-cancer effects, making it a potential candidate for the development of novel drugs. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its safety profile has not been fully established. Further research is needed to determine the long-term effects of this compound on human health.
Future Directions
There are several future directions for the research on N-(3-bromophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide. One potential direction is the development of this compound-based drugs for the treatment of inflammatory disorders and cancer. Another direction is the investigation of the safety profile of this compound in humans. Further research is also needed to determine the optimal dosage and administration route of this compound for therapeutic purposes. Finally, the mechanism of action of this compound needs to be further elucidated to understand its effects on cellular signaling pathways.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is relatively easy to synthesize and purify, and has been shown to have potent anti-inflammatory and anti-cancer effects. Further research is needed to determine its safety profile and optimal dosage for therapeutic purposes. This compound has the potential to be developed into novel drugs for the treatment of inflammatory disorders and cancer.
Synthesis Methods
The synthesis of N-(3-bromophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves the reaction between 3-bromoaniline and 4-(pyrrolidin-1-ylsulfonyl)benzoic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction occurs under reflux conditions in a suitable solvent such as dichloromethane or tetrahydrofuran (THF). The resulting product is then purified through column chromatography to obtain pure this compound.
properties
IUPAC Name |
N-(3-bromophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3S/c18-14-4-3-5-15(12-14)19-17(21)13-6-8-16(9-7-13)24(22,23)20-10-1-2-11-20/h3-9,12H,1-2,10-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOIOMVAENZLGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2786382.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-bromobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2786383.png)

![2,3-Diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B2786385.png)
![2-(2-chlorophenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2786386.png)
![(Z)-ethyl 1-isobutyl-2-((3-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2786387.png)
![4-hydroxy-8-(3-methoxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B2786389.png)
![(E)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2786391.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2786399.png)

